C26H22ClF3N2O3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H22ClF3N2O3 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-25(2,3)22(33)21-19-18(20-15-7-5-4-6-13(15)10-11-31(20)21)23(34)32(24(19)35)14-8-9-17(27)16(12-14)26(28,29)30/h4-12,18-21H,1-3H3/t18-,19+,20?,21-/m0/s1 |
InChI Key |
FNUYFHGFTXQGKP-JKWVGCSGSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@@H]1[C@H]2[C@@H](C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(=O)C1C2C(C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Nomenclature and Chemical Classification of C26h22clf3n2o3 Fluvalinate
IUPAC and Common Name Designations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is [cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate. wikipedia.orgnih.gov This name precisely describes the molecular structure, identifying all functional groups and their relative positions on the carbon skeleton.
In common usage and commercial contexts, the compound is widely known as Fluvalinate (B1673501). epa.govnih.gov It is also marketed under various trade names, including Apistan, Mavrik, Klartan, and Minadox. wikipedia.orgnih.govnist.govherts.ac.uk The CAS Registry Number for the racemic mixture of fluvalinate is 69409-94-5. wikipedia.orgnist.gov
Table 1: Nomenclature of C26H22ClF3N2O3
| Identifier Type | Name/Designation |
|---|---|
| IUPAC Name | [cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate wikipedia.orgnih.gov |
| Common Name | Fluvalinate nih.gov |
| CAS Registry No. | 69409-94-5 wikipedia.orgnist.gov |
| Trade Names | Apistan, Klartan, Mavrik, Minadox wikipedia.orgnih.govnist.govherts.ac.uk |
Chemical Classifications and Groups
Fluvalinate's multifaceted structure places it into several distinct chemical classes. These classifications are based on the functional groups present within the molecule, which in turn dictate its chemical behavior and biological activity.
Fluvalinate is classified as a synthetic pyrethroid. orst.eduwikipedia.org Pyrethroids are synthetic analogues of pyrethrins (B594832), which are natural insecticides derived from chrysanthemum flowers. t3db.ca Specifically, fluvalinate is a Type II pyrethroid, a designation given to pyrethroids that contain an alpha-cyano group. inchem.org This structural feature is known to enhance insecticidal activity. inchem.org The molecule contains an ester linkage, making it a pyrethroid ester insecticide and acaricide. nih.govherts.ac.uk Its mode of action involves modulating sodium channels in the nervous systems of insects. herts.ac.uk
The presence of a trifluoromethyl (-CF3) group attached to the aniline (B41778) ring makes fluvalinate an organofluorine compound. nih.govebi.ac.ukebi.ac.uk This group significantly influences the molecule's properties, including its stability and biological efficacy. smolecule.com It is specifically categorized as a member of (trifluoromethyl)benzenes. nih.gov
Fluvalinate contains a cyano (-C≡N) group, which classifies it as a nitrile. nih.govebi.ac.ukt3db.ca This functional group is part of the alpha-cyano-3-phenoxybenzyl portion of the molecule, which is characteristic of Type II pyrethroids. inchem.orgnoaa.gov
The molecular structure includes a phenoxy group attached to a benzyl (B1604629) ring, which is an ether linkage between two aromatic rings. nih.govebi.ac.uk This feature classifies fluvalinate as an aromatic ether, and more specifically, a diphenylether. nih.govt3db.ca
Table 2: Key Functional Groups and Classifications of Fluvalinate
| Functional Group | Chemical Class |
|---|---|
| Ester Linkage | Pyrethroid Ester nih.govherts.ac.uk |
| Trifluoromethyl Group (-CF3) | Organofluorine Compound nih.govebi.ac.uk |
| Cyano Group (-C≡N) | Nitrile nih.govebi.ac.ukt3db.ca |
Stereochemistry and Isomerism in this compound
Fluvalinate is a chiral molecule, meaning it is not superimposable on its mirror image. herts.ac.uk The complexity arises from two stereocenters in its structure. nih.govnist.gov The synthesis of fluvalinate typically starts from racemic valine, which is a mixture of (R)- and (S)-valine. wikipedia.org This process results in fluvalinate being a mixture of four stereoisomers. wikipedia.org
The different stereoisomers can exhibit different biological activities. inchem.org A specific, commercially important subset of these isomers is known as tau-fluvalinate (B143150) (τ-fluvalinate). bcpcpesticidecompendium.org Tau-fluvalinate has the CAS Registry Number 102851-06-9 and is composed of the two (2R)-diastereomers of fluvalinate. inchem.orgbcpcpesticidecompendium.orgcaymanchem.com Specifically, it is (RS)-α-cyano-3-phenoxybenzyl N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valinate. bcpcpesticidecompendium.org Research has shown that the insecticidal toxicity of fluvalinate can be primarily attributed to certain isomers, with the (+)-stereoisomer of tau-fluvalinate demonstrating significantly higher toxicity to target organisms than the (-)-stereoisomer. researchgate.netoup.com
Table 3: Stereoisomers of Fluvalinate
| Compound Name | Description | Key Characteristics |
|---|---|---|
| Fluvalinate | Racemic mixture | Contains four stereoisomers (RR, RS, SR, SS) wikipedia.org |
| Tau-fluvalinate | Diastereomeric mixture | Contains the two (2R) isomers: (R,R)-fluvalinate and (R,S)-fluvalinate wikipedia.orginchem.org |
Chiral Centers and Enantiomeric Forms
Chirality is a critical feature of the fluvalinate molecule, directly influencing its biological efficacy. A molecule is chiral if it is non-superimposable on its mirror image. The sites within a molecule that give rise to this property are known as chiral centers, which are typically carbon atoms bonded to four different substituent groups.
The fluvalinate molecule possesses two distinct chiral centers:
The Alpha-Carbon of the Valine Moiety: The compound is synthesized using the D-isomer of the amino acid valine. The alpha-carbon of this D-valine component is a chiral center with a fixed (R)-configuration.
The Alpha-Carbon of the Alcohol Moiety: The carbon atom bonded to the cyano (-CN) group and the ester oxygen in the α-cyano-3-phenoxybenzyl alcohol portion of the molecule is also a chiral center. This center can exist in either the (R)- or (S)-configuration.
Because the configuration at the D-valine center is fixed as (R), while the configuration at the α-cyano carbon can be either (R) or (S), fluvalinate exists not as a set of enantiomers (which are perfect mirror images) but as a pair of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other.
The two diastereomeric forms that constitute commercial fluvalinate are:
Diastereomer 1: (R)-configuration at the valine center and (S)-configuration at the α-cyano carbon.
Diastereomer 2: (R)-configuration at the valine center and (R)-configuration at the α-cyano carbon.
Therefore, the substance commonly referred to as "fluvalinate" is technically a racemic mixture of these two diastereomers at the α-cyano position, with the D-valine stereochemistry held constant.
| Chiral Center Location | Possible Configurations | Resulting Stereoisomers (Diastereomers) |
|---|---|---|
| α-carbon of the D-valine moiety | Fixed as (R) | (R)-valine, (S)-alcohol |
| (R)-valine, (R)-alcohol | ||
| α-carbon of the alcohol moiety (cyanohydrin carbon) | (R) or (S) | These two configurations create the diastereomeric pair. |
R- and S-Isomers and Commercial Relevance (tau-fluvalinate)
The existence of diastereomers in the fluvalinate mixture has significant implications for its biological activity and commercial application. Research into the insecticidal properties of the individual isomers revealed a substantial difference in their efficacy. It was determined that one diastereomer was responsible for the vast majority of the desired insecticidal and acaricidal effects, while the other was significantly less active.
This discovery led to the development and commercialization of an isomerically enriched product known as tau-fluvalinate (CAS Number: 102851-06-9).
Tau-fluvalinate is the single, biologically active diastereomer of fluvalinate. It consists solely of the isomer with the (R)-configuration at the D-valine center and the (S)-configuration at the α-cyano carbon center. Its full chemical name is cyano(3-phenoxyphenyl)methyl N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valinate. The designation "tau" is a commercial identifier used to distinguish this single-isomer product from the original diastereomeric mixture.
The commercial relevance of isolating tau-fluvalinate is profound. By using only the active isomer, the following advantages are achieved:
Increased Potency: The final product is more potent on a per-weight basis, as it is not "diluted" with a less active isomer.
Reduced Environmental Load: The application rate of the pesticide can be effectively halved to achieve the same level of pest control. This reduces the total amount of chemical introduced into the environment, specifically eliminating the unnecessary release of the less active (R,R)-diastereomer.
Improved Product Specificity: The development of tau-fluvalinate is a prime example of the chemical industry's move toward more refined, stereospecific active ingredients, a practice known as chiral switching.
| Attribute | Fluvalinate | Tau-fluvalinate |
|---|---|---|
| Isomeric Composition | A ~1:1 mixture of two diastereomers: [(R)-valine, (S)-alcohol] and [(R)-valine, (R)-alcohol] | A single, isolated diastereomer: [(R)-valine, (S)-alcohol] |
| Biological Activity | Activity is derived from only one of the two isomers present in the mixture. | Highly active, as it consists entirely of the insecticidally potent isomer. |
| Commercial Status | The original, less-refined product. | The advanced, isomer-pure product with higher efficiency and lower environmental impact. |
Synthetic Methodologies for C26h22clf3n2o3 and Analogs
Established Synthetic Pathways for C26H22ClF3N2O3
The first key intermediate is the N-substituted amino acid, N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine. chemicalbook.com Its synthesis typically starts from 2-chloro-4-(trifluoromethyl)aniline (B1199932) and an activated form of valine, such as 2-bromo-3-methylbutyric acid. smolecule.comsmolecule.com The aniline (B41778) itself can be prepared via methods like the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com
The second key intermediate is the cyanohydrin alcohol, α-cyano-3-phenoxybenzyl alcohol. nih.gov A common route to this alcohol involves the reaction of 3-phenoxybenzaldehyde (B142659) with a cyanide source, such as sodium cyanide, often starting from the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid. prepchem.com
The final step is the esterification of the N-substituted valine derivative with the cyanohydrin alcohol to form the fluvalinate (B1673501) ester bond. smolecule.com This reaction is a condensation reaction, typically requiring a coupling agent or acid catalyst to proceed efficiently. Since the synthesis starts with racemic valine and the subsequent steps are not typically diastereoselective, the final product is a mixture of four stereoisomers. wikipedia.orgfoodandnutritionjournal.org
Convergent Synthesis Strategies
The established pathway for Fluvalinate is an excellent example of a convergent synthesis. chembk.comkoreascience.kr This strategy aims to improve the efficiency of multi-step syntheses by preparing complex fragments of the target molecule independently before coupling them at a late stage. researchgate.net In the case of Fluvalinate, the two main fragments are:
The complex amino acid derivative: N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine. ontosight.ai
The cyanohydrin alcohol: cyano(3-phenoxyphenyl)methanol. ontosight.ai
Chemical Ligation Techniques in Analog Synthesis
Chemical ligation represents a highly refined form of convergent synthesis, enabling the chemoselective coupling of unprotected peptide or molecule fragments. frontiersin.orgnih.gov The most prominent of these techniques is Native Chemical Ligation (NCL), which involves the reaction between a peptide with an N-terminal cysteine residue and another peptide with a C-terminal thioester. scispace.comnih.gov This reaction forms a native amide bond at the ligation site. nih.gov
While not a standard method for producing Fluvalinate itself, chemical ligation offers a powerful conceptual framework for the synthesis of its analogs. Given that Fluvalinate's core structure is derived from the amino acid valine, ligation chemistry is highly relevant. nih.govontosight.ai To apply this technique, one could synthesize a modified version of the N-[2-chloro-4-(trifluoromethyl)phenyl]valine fragment as a C-terminal thioester. This activated fragment could then be ligated to another molecule containing a suitable N-terminal nucleophile, such as a cysteine or a synthetic thiol-derived amino acid. frontiersin.orgscispace.com The discovery that the thiol group of cysteine can be subsequently desulfurized to an alanine (B10760859) residue has greatly expanded the scope of NCL, allowing for ligations at sites other than cysteine by using synthetic thiol-containing amino acid surrogates. frontiersin.orgscispace.com This "ligation-desulfurization" strategy could be hypothetically applied to create novel Fluvalinate analogs with diverse functionalities.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of pyrethroid synthesis, this involves several areas of focus. One major approach is the use of natural chiral compounds as starting materials to produce optically pure pyrethroids, which increases biological activity and reduces environmental load by eliminating inactive isomers. nsc.ru For example, natural monoterpenes like (+)-3-carene have been used as precursors for other pyrethroids. nsc.ru
For Fluvalinate specifically, green approaches could be applied to several steps:
Fluorination: The synthesis of the trifluoromethylaniline precursor involves fluorination chemistry. Significant research is dedicated to developing greener fluorination and trifluoromethylation methods that avoid harsh reagents and improve atom economy. researchgate.netresearchgate.net
Solvents and Catalysts: The final esterification step could be made greener by using enzymatic catalysts (e.g., lipases) or recyclable solid acid catalysts instead of stoichiometric coupling agents that generate significant waste. mdpi.comresearchgate.net The use of safer, more environmentally friendly solvents is also a key consideration.
Extraction: For pyrethrins (B594832) and their analogs derived from natural sources, green extraction techniques such as supercritical CO2 extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are being developed as alternatives to conventional solvent-based methods. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and reaction time. acs.org For the synthesis of Fluvalinate, the final esterification step is a key target for optimization. sparkl.me Factors influencing this reaction include temperature, catalyst type and concentration, and the molar ratios of the reactants. acs.orgsparkl.me
Below is a table illustrating hypothetical optimization of a generic esterification reaction relevant to Fluvalinate synthesis.
| Entry | Acid (1 equiv) | Alcohol (equiv) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Valine Derivative | 1.1 | H₂SO₄ (5) | Toluene | 110 (reflux) | 24 | 65 |
| 2 | Valine Derivative | 1.5 | H₂SO₄ (5) | Toluene | 110 (reflux) | 24 | 78 |
| 3 | Valine Derivative | 1.5 | DCC (1.2 equiv) | CH₂Cl₂ | 25 | 12 | 85 |
| 4 | Valine Derivative | 1.5 | Lipase | Hexane | 50 | 48 | 72 |
| 5 | Valine Derivative | 1.5 | H₂SO₄ (5) | Toluene (Dean-Stark) | 110 (reflux) | 18 | 90 |
Catalysis in this compound-related Synthesis
Catalysis plays a pivotal role in the efficient synthesis of both the precursors and the final structure of Fluvalinate.
Precursor Synthesis: The synthesis of the 2-chloro-4-(trifluoromethyl)aniline intermediate relies heavily on catalysis. The introduction of the trifluoromethyl group onto an aromatic ring can be achieved through various transition-metal-catalyzed reactions, with silver and nickel being notable examples for the direct C-H trifluoromethylation of anilines. researchgate.netresearchgate.net Catalytic hydrogenation is also employed for the reduction of nitro groups and for dechlorination, for instance, using a palladium-on-carbon catalyst. google.com
Esterification: The final esterification step can be catalyzed in several ways. nih.gov
Acid Catalysis: The classic Fischer-Speier esterification uses a strong acid catalyst like sulfuric acid to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. sparkl.me
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating ester formation under milder conditions. researchgate.net
Enzymatic Catalysis: Biocatalysts, such as lipases, can catalyze esterification reactions with high selectivity and under mild, environmentally friendly conditions, though reaction times may be longer. utwente.nl
Lewis Acid Catalysis: Lewis acids like zinc(II) salts can also be effective catalysts for esterification and transesterification reactions. mdpi.com
The table below summarizes various catalytic systems for key reaction types in the synthesis of Fluvalinate and its precursors.
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| C-H Trifluoromethylation | Silver Catalyst / PhI(OAc)₂ | Anilines, TMSCF₃ | Mild conditions, good functional group tolerance. | researchgate.net |
| C-H Trifluoromethylation | Nickel Catalyst / Togni's Reagent | Free Anilines | Good regioselectivity and chemoselectivity. | researchgate.net |
| Reductive Dechlorination | Palladium on Carbon / H₂ | Chloronitroarenes | One-step reduction of nitro group and removal of chlorine. | google.com |
| Esterification | Sulfated Zirconia (Solid Acid) | Fatty Acids, Alcohols | Heterogeneous, reusable catalyst, effective under solvent-free conditions. | researchgate.net |
| Esterification | Zinc(II) Acetate | Fatty Acids, Alcohols | Homogeneous catalysis with potential for heterogeneous recycling of the catalyst. | acs.org |
Precipitation-Driven Methodologies
Precipitation-driven synthesis is a powerful technique used to shift a reaction equilibrium towards the desired product by removing it from the solution phase as it forms. researchgate.net This approach is particularly effective for equilibrium-limited reactions, such as esterifications, as the continuous removal of the product by precipitation drives the reaction to completion, often resulting in very high yields. researchgate.net
While there is no specific literature detailing a precipitation-driven synthesis for Fluvalinate, the principle is applicable. For the esterification of the valine derivative and the cyanohydrin alcohol, if the resulting Fluvalinate ester has low solubility in the chosen reaction solvent, it could precipitate out as it is formed. This would be highly advantageous, as it would not only drive the reaction to completion but also simplify purification, requiring only filtration of the solid product. researchgate.net
This methodology has been successfully applied to other organic syntheses. For instance, the synthesis of methyl palmitate via esterification over a sulfated zirconia solid acid catalyst showed high yields, with the catalyst and product separation being straightforward. researchgate.net In another example, an acid-catalyzed esterification was used to precipitate monodisperse ZnO nanocrystals, demonstrating the utility of precipitation in controlling product formation and characteristics. researchgate.net Similarly, basic catalysts have been used to induce the crystallization of a specific stereoisomer from a mixture in solution, a process known as crystallization-induced asymmetric transformation, which could be relevant for producing single-isomer pyrethroids. google.com
Molecular Sieve Applications
In the synthesis of amides and related structures like the one found in this compound, the removal of water is a critical step to drive the reaction equilibrium towards the product. scispace.commdpi.com Direct catalytic amidation, a common strategy for forming the amide bond present in this compound, generates water as the sole byproduct. mdpi.com To ensure high yields, this water must be efficiently removed. scispace.com
Molecular sieves, particularly 4Å molecular sieves, are frequently employed for this purpose. rsc.org They are porous crystalline materials, often zeolites, that can selectively adsorb small molecules like water into their pores. researchgate.netagmcontainer.com In the context of amide synthesis, adding an excess of molecular sieves to the reaction mixture serves as a powerful dehydration method. scispace.com This technique is especially advantageous as it often permits the reaction to proceed at lower temperatures, ranging from 25-50 °C. scispace.com The use of molecular sieves is a common strategy in various catalytic systems for amide bond formation, including those using boron-based or zirconium-based catalysts. scispace.comorganic-chemistry.org While effective on a laboratory scale, the large quantities of molecular sieves required can make them less suitable for large-scale industrial synthesis, where azeotropic removal of water using a Dean-Stark apparatus might be preferred. mdpi.comrsc.org
Characterization of Synthetic Intermediates and Products
The synthesis of a complex molecule such as this compound involves multiple steps, often starting from precursors like 2-chloro-4-(trifluoromethyl)aniline and proceeding through various intermediates. nih.gov Thorough characterization of these intermediates and the final product is essential to confirm their identity, purity, and structure. uohyd.ac.in Analytical and spectroscopic methods are the primary tools used for this purpose. uohyd.ac.inresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present. researchgate.netdntb.gov.uamdpi.com
Spectroscopic Techniques (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the structure of this compound and its synthetic precursors. Each technique provides unique insights into the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition. wikipedia.org In a typical procedure, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum. wikipedia.org This spectrum serves as a molecular fingerprint. For this compound, mass spectrometry is used to confirm its molecular weight and can help in identifying fragments, which provides structural clues. nist.govtuwien.at The NIST (National Institute of Standards and Technology) WebBook contains reference mass spectrum data for Fluvalinate (this compound), acquired through electron ionization. nist.gov High-resolution mass spectrometry (hrMS) can provide highly accurate mass measurements, which is crucial for confirming the elemental formula of the synthesized compound. colostate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. libretexts.org In ¹H NMR spectra of compounds structurally similar to this compound, such as N-aryl-substituted 2-aminobenzamides, distinct resonances can be observed. dntb.gov.uamdpi.com For instance, the hindered rotation around the C(O)-NH single bond in some amides can lead to the non-equivalence of the amide protons, resulting in separate signals in the ¹H NMR spectrum. dntb.gov.uamdpi.com
For a molecule like this compound, one would expect to see characteristic signals for the aromatic protons, the protons of the isopropyl group, and the methine protons. nih.gov The chemical shifts and splitting patterns of these signals provide information about the connectivity of the atoms. libretexts.org For example, 2D NMR techniques like NOESY can be used to determine the spatial proximity of different protons, helping to confirm the compound's conformation. mdpi.comresearchgate.net
Table 1: Predicted ¹H NMR Spectroscopic Data for Key Functional Groups in this compound Analogs
| Functional Group/Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amine (N-H) | ~7.76 | Broad singlet | Chemical shift can be variable; seen in 2-amino-N-(p-tolyl)benzamide. nih.gov |
| Aromatic (Ar-H) | ~6.68 - 7.45 | Multiplet | Complex pattern due to multiple aromatic rings. nih.gov |
| Amine (Ar-NH₂) | ~5.43 | Broad singlet | Seen in primary aminobenzamides. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. libretexts.org It is particularly useful for identifying the presence of specific functional groups. libretexts.orgwikipedia.org In the IR spectrum of a compound like this compound or its intermediates, characteristic absorption bands would confirm the presence of key structural motifs. nih.govpreprints.org
The IR spectra of related N-aryl-2-aminobenzamide derivatives show distinct peaks that can be used for identification. nih.gov For this compound, key expected absorptions include those for the nitrile, carbonyl, and aromatic groups.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and Analogs
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch (Amine/Amide) | 3270 - 3470 | Appears as one or two bands in the case of primary amines. nih.gov |
| C-H Stretch (Aromatic) | ~3055 | Indicates the presence of aromatic rings. preprints.org |
| C≡N Stretch (Nitrile) | 2210 - 2260 | A sharp, medium-intensity peak characteristic of a nitrile group. |
| C=O Stretch (Ester) | ~1720 - 1750 | A strong, sharp absorption band. preprints.orgpg.edu.pl |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands indicating the aromatic skeleton. preprints.org |
| C-F Stretch (Trifluoromethyl) | 1000 - 1400 | Strong, often complex absorptions. |
Molecular Targets and Biological Interactions of C26h22clf3n2o3
Primary Molecular Targets: Voltage-Gated Sodium Channels
The principal and most well-documented molecular target of Indoxacarb's active metabolite, DCJW, is the voltage-gated sodium channel (VGSC). nih.govnih.gov These channels are critical membrane proteins responsible for the rising phase of an action potential in excitable nerve cells. northwestern.edu By blocking these channels, DCJW disrupts the normal function of the central and peripheral nervous systems, leading to paralysis and eventual death of the insect. researchgate.netnih.gov
The interaction of DCJW with voltage-gated sodium channels is distinct from that of other insecticide classes, such as pyrethroids. nih.govnorthwestern.edu Instead of forcing the channel to stay open, DCJW acts as a potent, state-dependent channel blocker. nih.govnih.gov
Key mechanisms include:
State-Dependent Binding: DCJW preferentially binds to and traps the sodium channel in its inactivated state. researchgate.netnih.gov This means the compound has a much higher affinity for channels that have recently been active and are temporarily non-conductive, as opposed to channels in a resting state. researchgate.net
Voltage-Dependence: The blocking action is voltage-dependent, becoming more pronounced as the nerve cell membrane is depolarized. nih.gov This is a direct consequence of its preference for the inactivated state, which is favored at more depolarized membrane potentials.
Slow and Irreversible Block: The block develops slowly and is considered nearly irreversible, effectively removing the channels from the pool available for generating action potentials. nih.govresearchgate.net
Hyperpolarizing Shift: The binding of DCJW to the channel causes a hyperpolarizing shift in the steady-state inactivation curve. nih.govresearchgate.net This makes the channels more likely to enter the inactivated (and thus blocked) state at normal resting membrane potentials.
Distinct Binding Site: The binding site for DCJW on the sodium channel is different from that of neurotoxins like tetrodotoxin (B1210768) (TTX) but appears to overlap with the binding site for local anesthetics, such as lidocaine. nih.govnih.govresearchgate.net
The potency of DCJW is significant, with studies on insect neurons demonstrating high efficacy at nanomolar concentrations.
| Compound | Target/System | IC50 Value | Source(s) |
| DCJW | Cockroach (DUM) Neurons Sodium Current | 28 nM | nih.govnih.govresearchgate.net |
| Tetrodotoxin (TTX) | Cockroach (DUM) Neurons Sodium Current | ~2.8 nM (10x more potent than DCJW) | nih.govnih.gov |
| Lidocaine | Cockroach (DUM) Neurons Sodium Current | 30 µM (1000x less potent than DCJW) | nih.govnih.govresearchgate.net |
| DCJW | Rat Nav1.4 Sodium Channel | 1000 nM | nih.gov |
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit a biological process by 50%.
While the ultimate effect of Indoxacarb is the cessation of nerve signaling and paralysis, the initial symptoms of poisoning in insects can include uncoordinated movements, tremors, convulsions, and a state described as "pseudoparalysis," where paralyzed insects exhibit violent convulsions when disturbed. researchgate.netplos.org These symptoms are outward manifestations of a severely disrupted nervous system.
However, at the cellular level, the mechanism is not one of classic hyperexcitation (i.e., continuous nerve firing). Instead, electrophysiological studies on isolated insect neurons have shown that the active metabolite DCJW causes a significant hyperpolarization (a more negative membrane potential) of the neuron's resting state and a reduction in the amplitude of action potentials. nih.govnih.govresearchgate.net This hyperpolarization is attributed to the block of background sodium channels that help maintain the resting potential. nih.gov Therefore, while the insect may display convulsive symptoms, the underlying neuronal event is a potent block of the channels required for nerve impulse propagation.
Alternative and Secondary Proposed Mechanisms of Action
While the action of Indoxacarb on voltage-gated sodium channels is well-established as its primary mechanism, the potential for interaction with other molecular targets is a subject of scientific inquiry.
The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel, is the main site of fast inhibitory neurotransmission in the insect central nervous system and is a known target for other classes of insecticides, such as fiproles (e.g., fipronil) and cyclodienes. These compounds act as non-competitive antagonists, blocking the inhibitory action of GABA and leading to hyperexcitation. However, there is no significant scientific evidence to suggest that Indoxacarb or its active metabolite DCJW functions as an antagonist of GABA-mediated inhibition. The mode of action is considered distinct from that of GABA receptor antagonists.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are another major target for successful insecticide classes, most notably the neonicotinoids. plos.org These compounds act as agonists at the nAChR, causing persistent stimulation of the receptor, which leads to neuronal hyperexcitation and death. While one paper abstract briefly mentions oxadiazines as potential inhibitors of nAChRs, the overwhelming body of research on Indoxacarb does not support this as a primary or significant secondary mechanism of action. researchgate.net The well-documented, potent blocking of voltage-gated sodium channels remains the accepted mechanism for Indoxacarb's toxicity.
Noradrenaline (norepinephrine) is a neurotransmitter involved in regulating many physiological functions in both vertebrates and invertebrates. Some compounds can exert their effects by enhancing the release of this neurotransmitter from nerve terminals. However, a review of the scientific literature reveals no evidence that Indoxacarb or its active metabolite DCJW acts to enhance the release of noradrenaline. This pathway is not considered a mechanism of action for this compound.
Actions on Calcium Ions and Channels
A comprehensive search of scientific literature did not yield specific information regarding the actions of C26H22ClF3N2O3 on calcium ions or calcium channels.
Inhibition of Ca2+, Mg2+-ATPase
A comprehensive search of scientific literature did not yield specific information regarding the inhibition of Ca2+, Mg2+-ATPase by this compound.
Interaction with Enzymatic Systems
Steroidogenic Enzyme-Related Gene Modulation
Research has shown that Flutolanil (this compound) can modulate the expression of genes related to steroidogenic enzymes. A study involving chronic exposure of zebrafish (Danio rerio) to environmentally relevant concentrations of Flutolanil for 60 days demonstrated an estrogenic effect in males. This effect was supported by the observed up-regulation in the expression of cytochrome P450 aromatase 19a (cyp19a) in the male liver. nih.gov Aromatase is a critical enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens.
| Enzyme-Related Gene | Observed Effect | Tissue | Inferred Action |
|---|---|---|---|
| Cytochrome P450 aromatase 19a (cyp19a) | Up-regulation | Liver | Estrogenic Effect |
Hormone Level Influences
Association with Total Testosterone (B1683101) and Sex-Hormone-Binding Globulin
Studies on the endocrine-disrupting properties of Flutolanil have revealed its influence on hormone levels, particularly total testosterone. nih.gov In the same 60-day zebrafish study, male fish exposed to the compound exhibited a notable decrease in testosterone (T) levels. nih.gov Concurrently, there was an increase in 17 beta-estradiol (17β-E2) content, leading to a higher 17β-E2/T ratio. nih.gov These findings suggest that Flutolanil interferes with the balance of sex hormones. nih.gov
Current research literature does not provide specific information on a direct association between this compound and Sex-Hormone-Binding Globulin (SHBG).
| Hormone/Ratio | Observed Change | Implication |
|---|---|---|
| Testosterone (T) | Decreased | Disruption of androgen levels |
| 17 beta-estradiol (17β-E2) | Increased | Estrogenic effect |
| 17β-E2/T Ratio | Increased | Shift in sex hormone balance |
Mechanism of Action Studies and Resistance Research
Detailed Elucidation of Neurotoxic Effects
The primary mode of action for C26H22ClF3N2O3 is through its neurotoxic effects on the nervous system of insects and other arthropods. smolecule.comregulations.gov As a Type II pyrethroid, Tau-fluvalinate (B143150) is characterized by the presence of an alpha-cyano group, which contributes to its specific toxicological profile. federalregister.govinchem.org The compound primarily targets voltage-gated sodium channels in nerve cell membranes. smolecule.commsu.edu
The binding of Tau-fluvalinate to these sodium channels disrupts their normal function by prolonging the open state of the channel. smolecule.cominchem.org This interference with the sodium channel kinetics leads to a continuous influx of sodium ions, causing prolonged membrane depolarization. inchem.orgresearchgate.net The result is a state of hyperexcitability in the nervous system, leading to repetitive neuronal discharges, paralysis, and ultimately, the death of the insect. smolecule.combiologists.com
Observed clinical signs of neurotoxicity in exposed organisms are characteristic of Type II pyrethroids and include excessive salivation, tremors, pawing, abnormal stance, and hyperactivity followed by hypoactivity. federalregister.gov In some cases, evidence of nerve degeneration has been observed at higher doses. regulations.gov While the primary target is the sodium channel, other neurotoxic effects have been noted, such as impaired motor and sensorimotor function. federalregister.gov
Interactive Table: Observed Neurotoxic Effects of Tau-fluvalinate
| Effect Category | Specific Observation | Target Organism/System |
| Primary Neurological | Prolonged opening of voltage-gated sodium channels | Nerve cell membranes |
| Membrane depolarization | Neuronal cells | |
| Hyperexcitability of the nervous system | Central and peripheral nervous system | |
| Clinical Signs | Excessive salivation, tremors, pawing, abnormal stance | Whole organism |
| Hyperactivity followed by hypoactivity | Whole organism | |
| Functional Impairment | Impaired motor and sensorimotor function | Musculoskeletal and nervous systems |
| Impaired learning and memory functions | Honey bees |
Cellular and Subcellular Mechanisms of Action
At the cellular and subcellular level, the interaction of this compound is highly specific. The compound binds to the alpha-subunit of the voltage-gated sodium channel. inchem.org This interaction is stereospecific, meaning different isomers of the compound have varying levels of biological activity. inchem.org The binding prevents the normal closing of the sodium gates, which is essential for the repolarization of the nerve cell membrane after an action potential. inchem.orgt3db.ca
In addition to its primary action on sodium channels, research suggests that pyrethroids like Tau-fluvalinate may have secondary effects on other cellular targets. These include potential interactions with nicotinic acetylcholine (B1216132) receptors and gamma-aminobutyric acid (GABA) receptors. inchem.org Some studies have shown that fluvalinate (B1673501) can inhibit GABA-induced chloride influx, suggesting it may act as an antagonist to GABA receptors. nih.govtandfonline.com This action would further contribute to the hyperexcitability of the nervous system, as GABA is a primary inhibitory neurotransmitter. Furthermore, effects on calcium channels and Ca2+, Mg2+-ATPase have also been proposed as other mechanisms of action for pyrethroids. t3db.canih.gov
Development of Insecticide Resistance to this compound
The extensive use of this compound, particularly in the control of the varroa mite (Varroa destructor), a significant pest of honey bees, has led to the development of resistance in target populations. usda.govbioone.org Resistance is defined as a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control. croplife.org.au
The development of resistance to fluvalinate in Varroa destructor has been documented globally and is a major concern for the apiculture industry. usda.govresearchgate.net Studies have shown that continuous exposure to the chemical selects for resistant individuals within the mite population, leading to a decrease in the efficacy of treatments over time. researchgate.net Interestingly, research has also indicated that in the absence of fluvalinate treatment, the proportion of resistant mites in a population can decline, suggesting a fitness cost associated with the resistance mechanisms. researchgate.netapidologie.org
Elucidation of Resistance Mechanisms in Target Organisms
The mechanisms by which target organisms develop resistance to this compound are primarily categorized as target-site insensitivity and metabolic resistance. bioone.orgnih.gov
Target-Site Insensitivity: This is a major mechanism of resistance to pyrethroids and involves genetic mutations in the voltage-gated sodium channel gene, the primary target of fluvalinate. bioone.orgnih.gov These mutations, often referred to as knockdown resistance (kdr) mutations, alter the structure of the sodium channel protein, reducing its binding affinity for the insecticide. cyberbee.net Consequently, the insecticide is less effective at disrupting nerve function. Specific mutations in the sodium channel gene of Varroa destructor have been identified and linked to fluvalinate resistance. cyberbee.netnih.govzacharyhuang.com For example, a leucine (B10760876) (L) to proline (P) substitution at a specific position in the sodium channel has been implicated in resistance. nih.govzacharyhuang.com
Metabolic Resistance: This mechanism involves the enhanced ability of the resistant organism to detoxify the insecticide before it can reach its target site. croplife.org.aunih.gov This is typically achieved through the increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. nih.govmdpi.com In the case of fluvalinate resistance in Varroa destructor, studies have indicated that enhanced metabolism by mixed-function oxidases is a significant factor. bioone.orgusda.gov The use of synergists like piperonyl butoxide (PBO), which inhibit these enzymes, can help to overcome this type of resistance and restore the efficacy of the insecticide. bioone.org The gut microbiome of some insects, such as the honey bee, may also play a role in tolerance to tau-fluvalinate by upregulating genes involved in detoxification. nih.gov
Interactive Table: Mechanisms of Resistance to this compound
| Mechanism | Description | Key Factors |
| Target-Site Insensitivity | Alteration of the insecticide's target site, reducing binding affinity. | Mutations in the voltage-gated sodium channel gene (kdr mutations). |
| Metabolic Resistance | Enhanced detoxification of the insecticide. | Increased activity of enzymes like cytochrome P450s and esterases. |
| Penetration Resistance | Slower absorption of the insecticide through the insect's cuticle. | Changes in the composition and structure of the cuticle. |
| Behavioral Resistance | Avoidance of the insecticide by the target organism. | Changes in feeding or resting behavior to avoid treated surfaces. |
Structure Activity Relationship Sar Studies of C26h22clf3n2o3 Analogs
Modification of Key Structural Moieties and Their Biological Impact
The structure of Fluralaner contains several key chemical groups, or moieties, that are critical for its biological activity. Modifications to these groups have been systematically studied to understand their impact. The primary regions for modification are the aromatic ring at the 5-position of the isoxazoline (B3343090) core, the trifluoromethyl group, and the N-aryl side chain. mdpi.com
Aromatic Ring at the 5-Position: The presence of an aromatic ring at this position is crucial for insecticidal activity. The addition of halogen atoms, such as chlorine, to this ring can further enhance the compound's effectiveness. mdpi.com
Trifluoromethyl Group: The trifluoromethyl (CF3) group at the 5-position of the isoxazoline ring is also considered essential for maintaining the compound's activity. mdpi.com
N-Aryl Side Chain (Part C): This region of the molecule is the most frequently modified. Research has shown that introducing different substituents on this aromatic ring can dramatically alter the compound's potency. For example, in a study of acylthiourea-containing isoxazoline derivatives, adding an electron-accepting nitro group at the 3-position of the benzene (B151609) ring resulted in a compound with significantly improved insecticidal activity against Plutella xylostella (diamondback moth). mdpi.com
The table below summarizes the findings from a study that synthesized a series of isoxazoline derivatives containing ether and oxime-ether structures, using Fluralaner as a template. The results highlight how different modifications impact the lethal concentration (LC50) against the diamondback moth. nih.gov
| Compound | Modification Strategy | LC50 (mg/L) against Diamondback Moth |
| Fluralaner | Parent Compound | Not specified in this study |
| I-4 | Ether derivative | 0.00036 |
| II-9 | Oxime-ether derivative | 0.00008 |
| II-13 | Oxime-ether derivative | 0.00018 |
Stereochemical Aspects of SAR in Fluralaner Derivatives
Fluralaner is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. acs.org The spatial arrangement of atoms, or stereochemistry, plays a critical role in the biological activity of Fluralaner and its derivatives.
Research has successfully separated the enantiomers of Fluralaner, designating them as S-(+)-fluralaner and R-(−)-fluralaner. acs.org Subsequent bioactivity assays revealed a significant difference in their insecticidal potency. The S-enantiomer was found to be 33 to 39 times more active against insect species like Chilo suppressalis (the Asiatic rice borer) and Laodelphax striatellus (the small brown planthopper) than the R-enantiomer. researchgate.net
This difference in activity is attributed to how each enantiomer interacts with the target GABA receptor. Molecular docking studies have shown that S-fluralaner has a better binding affinity, with a lower binding energy (−6.90 kcal/mol) compared to the R-enantiomer. acs.orgresearchgate.net This suggests that the three-dimensional shape of the S-enantiomer allows it to fit more effectively into the binding site of the receptor. These findings indicate that using the pure S-enantiomer could be a more efficient and potentially safer approach in agricultural applications, as it would reduce the environmental load of the less active enantiomer. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. acs.org This approach is valuable in the design of new pesticides, as it can help identify promising candidates for synthesis and testing. mdpi.com
Computational Approaches in QSAR Analysis
QSAR studies on isoxazoline insecticides often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These three-dimensional (3D-QSAR) methods build a statistical model that correlates the 3D properties of a set of molecules with their known biological activities. mdpi.com
For example, a 3D-QSAR model was constructed for a series of acylthiourea-containing isoxazoline derivatives to analyze their activity against Plutella xylostella. mdpi.com The robustness of these models is evaluated using statistical parameters like the cross-validation coefficient (q²) and the non-cross-validation correlation coefficient (r²). mdpi.com A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com In one such study, the CoMFA model had a q² of 0.751 and the CoMSIA model had a q² of 0.697, demonstrating their strong predictive power. mdpi.com
Molecular Descriptors and Mathematical Correlations
QSAR models are built using molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. icps.it These can be categorized as 1D, 2D, or 3D descriptors.
In a QSAR study on isoxazoline derivatives of podophyllotoxin, a genetic algorithm combined with multiple linear regression was used to select the most relevant descriptors. The final model included a mix of 2D and 3D descriptors: acs.org
GATS4e: A 2D autocorrelation descriptor related to electronic distribution. acs.orgnih.gov
EEig06x: An edge adjacency index, which is a 2D descriptor reflecting molecular topology. acs.orgnih.gov
RDF080v: A Radial Distribution Function descriptor, a 3D descriptor that provides information about interatomic distances. acs.orgnih.gov
Mor09v: A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor, which encodes 3D information from the molecular structure. acs.orgnih.gov
H-052: An atom-centered fragment descriptor. acs.orgnih.gov
The resulting mathematical model demonstrated that the insecticidal activity of these compounds was influenced by factors such as electronic distribution and steric properties. acs.orgnih.gov The model achieved a high correlation coefficient (R²) of 0.861, indicating a strong relationship between the selected descriptors and the observed biological activity. acs.orgacs.org
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein. nih.gov For Fluralaner, docking studies have been instrumental in elucidating its interaction with the insect GABA receptor, specifically the RDL (Resistant to Dieldrin) subunit. nih.govmdpi.com
These studies have shown that Fluralaner acts as an antagonist, meaning it binds to the receptor and inhibits the currents induced by GABA. mdpi.com The binding is predicted to occur within a non-competitive antagonist binding site in the transmembrane domain of the receptor. conicet.gov.ar
Docking simulations predict that Fluralaner interacts with the RDL receptor through specific interactions, including hydrogen bonds. mdpi.comnih.gov Studies have identified key amino acid residues that are critical for this interaction. For example, a glycine (B1666218) residue at the third position (G3') in the third transmembrane domain (TMD3) of the RDL subunit has been shown to have a strong effect on Fluralaner binding. nih.govplos.org When this glycine is substituted with methionine (a residue found in vertebrate GABA receptors), the antagonistic action of Fluralaner is almost completely abolished. nih.gov This finding is crucial as it helps to explain the selective toxicity of Fluralaner towards insects over mammals and can guide the design of even more selective insecticides. plos.org
Further studies have identified other amino acid residues in the transmembrane region, such as Gln271, Ile274, Leu278, and Gly333, that are closely involved in the interaction with Fluralaner. researchgate.net The S-enantiomer of Fluralaner, which is the more active form, is thought to form a more stable complex with the receptor due to a better fit within this binding pocket. acs.org
Preclinical Research of C26h22clf3n2o3
In Vitro Studies
No publicly available in vitro studies investigating the effects of C26H22ClF3N2O3 on cancer cells were found.
Cell-Based Assays and Their Applications
There are no documented cell-based assays using this compound for cancer research applications.
Two-Dimensional (2D) Cell Culture Models for Mechanistic Research
No mechanistic research using 2D cell culture models to investigate this compound in the context of cancer has been published.
Three-Dimensional (3D) Cell Culture Models for Advanced Biological Relevance
There is no evidence of this compound being studied in 3D cell culture models for cancer research.
Co-Culture Systems in In Vitro Investigations
No in vitro investigations using co-culture systems to study the effects of this compound in a cancer microenvironment were identified.
Functional Assays (e.g., Proliferation, Migration, Invasion, Angiogenesis, Cellular Uptake/Release)
No functional assays have been published that assess the impact of this compound on cancer cell proliferation, migration, invasion, or angiogenesis.
Gene Manipulation Assays in Cell Lines
There are no reports of gene manipulation assays in cell lines to study the mechanism of action of this compound in cancer.
In Vivo Studies in Animal Models
In vivo studies in various animal models have been instrumental in characterizing the pharmacological effects and therapeutic potential of Mavacamten. These studies have provided crucial data on its efficacy in models that replicate key features of human hypertrophic cardiomyopathy.
Selection of Appropriate Animal Models for Specific Research Objectives
The selection of animal models for preclinical research on Mavacamten has been guided by the specific research questions being addressed. Mouse models are frequently used due to the availability of genetic manipulation techniques to introduce HCM-causing mutations. oup.comnih.gov Feline models of HCM have also been employed to assess the drug's effect on left ventricular outflow tract (LVOT) pressure gradients. revportcardiol.orgrevportcardiol.org For translational research, larger animal models such as pigs are considered valuable for complementing studies performed in mice, as they can more closely mimic human cardiovascular physiology. nih.govunits.it The use of healthy animal models, including rats and dogs, has also been important for understanding the fundamental pharmacological effects of Mavacamten on cardiac function. pharmacytimes.comdrugdiscoverynews.com
Rodent Models (e.g., Mice, Rats) for Efficacy Evaluation
Rodent models have been pivotal in demonstrating the efficacy of Mavacamten. In mouse models of HCM expressing human myosin mutations, early treatment with Mavacamten was shown to prevent the development of left ventricular hypertrophy (LVH). oup.comnih.gov Studies in these models also revealed that Mavacamten can suppress hypertrophic and profibrotic gene programs. revportcardiol.orgrevportcardiol.org Furthermore, research on cardiac muscle fibers from adult rat models showed that Mavacamten reduced maximal muscle tension in a dose-dependent manner. revportcardiol.orgrevportcardiol.org Non-clinical studies in healthy rats helped establish the pharmacologically active dose, with a single oral dose of 1 mg/kg/day reducing fractional shortening by approximately 20%. fda.gov
Table 1: Summary of Key Findings in Rodent Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Mouse model of HCM | Prevented development of left ventricular hypertrophy. | oup.comnih.gov |
| Mouse model of HCM | Suppressed hypertrophic and profibrotic gene programs. | revportcardiol.orgrevportcardiol.org |
| Adult Rat | Reduced maximal muscle tension in cardiac muscle fibers. | revportcardiol.orgrevportcardiol.org |
Large Animal Models (e.g., Swine, Ovine, Rabbit, Sheep) for Translational Research
Large animal models are crucial for bridging the gap between preclinical findings and human clinical trials. units.it Preclinical observations in pig models of obstructive HCM have contributed to the understanding of Mavacamten's effects. oup.comnih.gov While specific details on ovine, rabbit, or sheep models in Mavacamten research are less prevalent in the provided results, the general importance of large animal models in cardiovascular translational research is well-recognized for simulating clinical reality. units.itnih.govfrontiersin.org A study in a feline model of HCM demonstrated that Mavacamten could reduce LVOT pressure gradients and eliminate systolic anterior motion (SAM) of the mitral valve, even under adrenergic stimulation. revportcardiol.org
Genetically Engineered Mouse Models (GEMM) in Disease Recapitulation
Genetically engineered mouse models (GEMMs) that express human mutations causing HCM have been fundamental in recapitulating the disease and evaluating Mavacamten's efficacy. oup.comnih.gov For instance, mouse models with specific mutations in the cardiac myosin regulatory light chain (RLC), such as the N47K mutation, have been used to investigate the compound's effect on cardiac muscle contraction. nih.govphysiology.org In these models, Mavacamten was shown to decrease maximal isometric force and reduce the Ca2+ sensitivity of contraction. nih.govphysiology.org These GEMMs allow for the study of how Mavacamten can normalize the interactions between sarcomere proteins that are disrupted by HCM mutations, thereby restoring more physiologic sarcomere function. oup.com
Evaluation of Biological Effects in Organismal Systems
The administration of Mavacamten in animal models has demonstrated significant biological effects at the organismal level. In mouse models of HCM, treatment not only prevented the development of hypertrophy but also led to the reversal of established hypertrophic changes by reducing the expression of profibrotic and pro-hypertrophic genes. nih.gov Histopathological analysis confirmed that Mavacamten could prevent the development of myocardial fibrosis and cardiomyocyte disarray. nih.gov However, it was noted that some of these structural changes, like established fibrosis and disarray, were not fully reversible. nih.gov In healthy animals, Mavacamten was found to improve diastolic compliance. drugdiscoverynews.com
Preclinical Efficacy Studies in Disease Models
Preclinical efficacy studies in various disease models have consistently shown the potential of Mavacamten. In mouse models of HCM, the compound has been shown to suppress the development of the disease. ahajournals.org It has demonstrated the ability to reduce cardiac contractility without impairing skeletal muscle function in young mice. revportcardiol.orgrevportcardiol.org Furthermore, in a feline model of HCM, Mavacamten effectively reduced left ventricular outflow obstruction. ahajournals.org Studies using in-silico models based on experimental data suggest that Mavacamten is particularly effective in correcting HCM abnormalities caused by mutations that destabilize the super-relaxed state (SRX) of myosin. cinc.org Research has also explored its potential in other related conditions, with studies showing that Mavacamten can restore energetic balance in a preclinical model of RASopathy-associated HCM. biorxiv.orgbiorxiv.org
Table 2: Preclinical Efficacy of Mavacamten in Disease Models
| Disease Model | Key Efficacy Finding | Reference |
|---|---|---|
| Mouse Model of HCM | Suppressed disease development. | ahajournals.org |
| Feline Model of HCM | Reduced left ventricular outflow obstruction. | ahajournals.org |
| In-silico HCM Model | Effective in correcting abnormalities from mutations destabilizing myosin SRX. | cinc.org |
Pharmacodynamic Studies in Animal Systems
Preclinical research into the pharmacodynamics of this compound, chemically known as Tau-fluvalinate (B143150), has been conducted in various animal models to characterize its physiological and toxicological effects. These studies are crucial for understanding the compound's mechanism of action and its potential impacts on biological systems. The primary focus of these investigations has been on neurotoxicity, developmental toxicity, and reproductive toxicity.
Tau-fluvalinate is classified as a Type II pyrethroid insecticide. federalregister.gov Its mechanism of action involves interaction with voltage-gated sodium channels in neurons, leading to prolonged membrane depolarization and subsequent neurotoxic effects. agr.hr
Neurotoxicity Studies
The neurotoxic potential of Tau-fluvalinate has been evaluated in several animal studies, primarily in rats. These studies have consistently demonstrated that the compound can induce a range of clinical signs characteristic of Type II pyrethroid toxicity.
In an acute neurotoxicity study in rats, administration of Tau-fluvalinate resulted in observable neurotoxic effects. regulations.gov Similarly, a subchronic neurotoxicity study in rats identified a clear No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL) for neurotoxic effects. regulations.gov Clinical signs of neurotoxicity observed in rats across various studies include excessive salivation, pawing, abnormal stance, excessive lacrimation, ruffled fur, hyperactivity followed by hypoactivity, tremors, and ataxia. federalregister.govregulations.gov At higher doses, evidence of nerve fiber degeneration has also been reported. europa.eu
A chronic feeding study in rats established a NOAEL of 0.5 mg/kg/day and a LOAEL of 1.0 mg/kg/day based on the observation of clinical signs of neurotoxicity at the higher dose. regulations.gov
Table 1: Summary of Neurotoxicity Findings for Tau-fluvalinate in Rats
| Study Type | Species | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Acute Neurotoxicity | Rat | Observation of typical pyrethroid neurotoxicity signs. | Not specified | Not specified | regulations.gov |
| Subchronic Neurotoxicity | Rat | Clinical signs of neurotoxicity observed. | Not specified | Not specified | regulations.gov |
| Chronic Feeding | Rat | Excessive salivation, pawing, abnormal stance, lacrimation, ruffling, hyperactivity followed by hypoactivity. | 0.5 | 1.0 | regulations.gov |
| 7-Day Gavage Neurotoxicity | Rat | Body weight decrease, fear, ruffled fur, ataxia, hyperreactivity to startle, spasms, reduced grip strength, irritability, reduced motion. | Not specified | 60 | europa.eu |
Developmental and Reproductive Toxicity Studies
The effects of Tau-fluvalinate on development and reproduction have been investigated in both rats and rabbits.
In a developmental toxicity study in rats, no developmental toxicity was observed even at the highest dose tested. regulations.govregulations.gov However, a developmental toxicity study in rabbits showed some signs of skeletal variations, such as curved tibia and fibula, but these were observed at the same dose that caused maternal toxicity. regulations.govregulations.gov At this maternally toxic dose (125 mg/kg/day) in rabbits, other developmental effects noted were a lower implantation efficiency, a higher incidence of resorption, and consequently, lower fetal viability. federalregister.gov
A two-generation reproduction study in rats did not show any effects of Tau-fluvalinate on reproductive performance. regulations.govregulations.gov However, offspring in one generation exhibited tremors, and a slight decrease in body weight was noted in another generation, but these effects occurred at a dose that was also toxic to the parents. regulations.govregulations.gov There was no evidence of increased quantitative or qualitative susceptibility in rat or rabbit fetuses following in utero and/or postnatal exposure to Tau-fluvalinate. regulations.gov In a two-generation study with racemic fluvalinate (B1673501) in rats, reduced pup body weights were seen at dietary doses of 100 ppm and 500 ppm, and at 500 ppm, the offspring showed reduced viability, survival, and growth rates. europa.eu
Table 2: Summary of Developmental and Reproductive Toxicity Findings for Tau-fluvalinate
| Study Type | Species | Key Findings | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Reference |
| Developmental Toxicity | Rat | No developmental toxicity observed at the highest dose tested. | Not specified | Not specified | regulations.govregulations.gov |
| Developmental Toxicity | Rabbit | Skeletal variations (curved tibia and fibula), lower implantation efficiency, higher resorption, lower fetal viability at maternally toxic doses. | Not specified | < 125 | federalregister.govregulations.gov |
| Two-Generation Reproduction | Rat | No effect on reproductive performance. Offspring tremors and slight body weight decrease at parentally toxic doses. | Not specified | Not specified | regulations.govregulations.gov |
| Two-Generation Reproduction (Racemic Fluvalinate) | Rat | Reduced pup body weights at 100 ppm. Reduced viability, survival, and growth rates at 500 ppm. Dose-dependent impairment of spermatogenesis in F0 males starting at 20 ppm. | Not specified | < 100 ppm | europa.eu |
Computational Chemistry and Chemoinformatics of C26h22clf3n2o3
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the molecular structure, stability, and electronic properties of Fluralaner. semanticscholar.orgreferencecitationanalysis.comdiva-portal.org
Molecular Structure and Conformation: DFT calculations have been employed to determine the absolute configuration of Fluralaner's enantiomers. nih.gov Studies combining Vibrational Circular Dichroism (VCD) spectroscopy with DFT calculations have confirmed the (S) configuration for the active enantiomer, (+)-fluralaner. nih.gov These computational models, including in vacuo, implicit solvation, and explicitly solvated complexes, have helped in interpreting the experimental VCD and IR spectra. nih.gov
Thermodynamic Stability and Polymorphism: The thermodynamic stability of different polymorphic forms of Fluralaner (Form I, Form II, and Form III) has been investigated using DFT calculations to determine their lattice energies. mdpi.com These calculations, in conjunction with experimental techniques like powder X-ray diffraction and thermal analysis, have established the stability order as Form II > Form I > Form III. mdpi.com
Electronic Properties and Reactivity: Chemoinformatic studies have utilized DFT to analyze the electronic properties of Fluralaner, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org These calculations indicate that the oxazoline (B21484) moiety is a key region for potential covalent bonding with target macromolecules. semanticscholar.org Furthermore, DFT has been used to study the interaction of related compounds with biological targets, providing insights into the electronic structure changes upon interaction. academie-sciences.fr
Below is a table summarizing some of the computed properties for Fluralaner.
| Computed Property | Value | Method |
| Molecular Weight | 556.3 g/mol | PubChem 2.2 |
| XLogP3-AA | 5.6 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 8 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 8 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 79.8 Ų | Cactvs 3.4.8.18 |
Table generated from data available in PubChem. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have provided valuable insights into the dynamic behavior of Fluralaner and its interactions with biological systems, particularly lipid membranes and target proteins. acs.orgconicet.gov.ar
Interaction with Lipid Membranes: MD simulations have been used to study the interaction of Fluralaner with dipalmitoylphosphatidylcholine (DPPC) monolayers, which serve as a model for cell membranes. acs.org These simulations have shown that Fluralaner partitions into the lipid phase, acting as a spacer between DPPC molecules and causing an expansion of the monolayer. acs.org This is consistent with experimental observations from Langmuir monolayer studies. acs.org Umbrella sampling simulations, a specific MD technique, have been used to calculate the potential of mean force (PMF) for the transfer of Fluralaner from the aqueous phase to the lipid monolayer. acs.org
Interaction with Target Proteins: Molecular docking, a computational technique often used in conjunction with MD simulations, has been employed to predict the binding modes of Fluralaner to its target, the γ-aminobutyric acid (GABA) receptor. researchgate.netmdpi.com These studies suggest that Fluralaner interacts with the transmembrane domain of the receptor, forming hydrogen bonds with specific amino acid residues like Asn 317 and Gln 382. mdpi.com Homology modeling and molecular docking have also shown that the S-enantiomer of Fluralaner has a better binding affinity to the GABA receptor, with a lower binding energy compared to the R-enantiomer. researchgate.net
The details of a molecular dynamics simulation study on Fluralaner are summarized in the table below.
| Simulation Parameter | Details |
| System | DPPC monolayer with Fluralaner in the subphase |
| Software | GROMACS, Materials Studio 7.0 |
| Force Field | Not specified in the provided abstract |
| Simulation Type | NγPzT ensemble, Umbrella Sampling |
| Simulation Time | up to 300 ns |
| Key Findings | Fluralaner partitions into the lipid monolayer, increasing the area per lipid. |
Table based on data from a study on Fluralaner's interaction with lipid membranes. mdpi.comacs.org
Chemoinformatics for Molecular Identification and Data Handling
Chemoinformatics plays a crucial role in the identification, characterization, and management of data for chemical compounds like Fluralaner. semanticscholar.orgresearchgate.net
Molecular Identification: Various chemoinformatic tools and spectroscopic techniques are used to identify and confirm the structure of Fluralaner. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide characteristic fingerprints of the molecule. mdpi.com The data from these techniques are processed and analyzed using specialized software to elucidate the molecular structure. The NIST Chemistry WebBook, for example, provides mass spectral and gas chromatography data for Fluralaner. nist.gov
Data Handling and Representation: Standardized molecular representations are essential for data handling in chemoinformatics. For Fluralaner, these include:
SMILES (Simplified Molecular Input Line Entry System): C(OC(C(NC1=C(Cl)C=C(C(F)(F)F)C=C1)C(C)C)=O)(C#N)C2=CC(OC3=CC=CC=C3)=CC=C2 cas.org
InChI (International Chemical Identifier): InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3 nist.govcas.org
InChIKey: INISTDXBRIBGOC-UHFFFAOYSA-N nist.govcas.org
These identifiers allow for unambiguous representation and searching of Fluralaner in chemical databases.
Predictive Modeling of Biological Activities
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is used to forecast the biological activities of Fluralaner and to understand the molecular basis of its insecticidal action. researchgate.netsemanticscholar.org
Predicting Target Interaction and Efficacy: Molecular docking studies have been instrumental in predicting the interaction of Fluralaner with its biological targets, primarily the GABA-gated and L-glutamate-gated chloride channels in insects. semanticscholar.orgmdpi.com These models predict the binding affinity and the specific interactions, such as hydrogen bonds, between Fluralaner and the amino acid residues of the target protein. mdpi.com For instance, docking studies have shown that Fluralaner has a lower Gibbs free energy of binding and a lower inhibition constant (Ki) for the L-glutamate-gated chloride channel compared to another isoxazoline (B3343090), Afoxolaner, suggesting a thermodynamically more favorable interaction. semanticscholar.org
Modeling for Risk Assessment and Drug Development: Mathematical models have been developed to understand the impact of Fluralaner's use in a broader ecological context. For example, a deterministic mathematical model based on the Ross-MacDonald model was created to investigate the effect of Fluralaner treatment in dogs on the transmission of Trypanosoma cruzi, the causative agent of Chagas disease. plos.org This model predicted that in regions with high disease prevalence, the use of Fluralaner could lead to an initial increase in infected dogs due to oral ingestion of dead infected vectors, followed by a decline in prevalence. plos.org Such models are crucial for assessing the potential outcomes of large-scale use of the compound.
Database Development and Management for Chemical Information
The management of chemical information for compounds like Fluralaner relies on well-structured and comprehensive databases. lgcstandards.comlgcstandards.com These databases store a wealth of information, from basic chemical properties to detailed experimental and computational data.
Major Chemical Databases: Several public and commercial databases house information on Fluralaner. These include:
PubChem: A public database from the National Institutes of Health (NIH) that provides detailed information on chemical structures, properties, biological activities, and literature references. It assigns a unique Compound ID (CID) to each entry, with Fluralaner's CID being 25144319. nih.gov
CAS Common Chemistry: A database from the Chemical Abstracts Service (CAS) that provides access to basic chemical information, including CAS Registry Numbers. The CAS RN for Fluralaner is 864731-61-3. cas.org
ChEBI: A database of Chemical Entities of Biological Interest that provides information on small molecular entities. nih.gov
DrugBank: A comprehensive database that combines detailed drug data with comprehensive drug target information. Fluralaner is listed under the accession number DB11414. drugbank.com
Data Curation and Integration: These databases curate information from various sources, including scientific literature, patents, and regulatory documents. They provide a centralized and searchable repository for researchers. For instance, the European Medicines Agency (EMA) provides regulatory information on veterinary medicinal products containing Fluralaner. europa.eu The data is often cross-referenced between different databases, allowing for integrated searches and comprehensive data retrieval.
Novel Therapeutic Potential and Advanced Research Horizons for C26h22clf3n2o3 and Its Derivatives
Exploration of Undiscovered Biological Activities
While the primary biological activity of Fluvalinate (B1673501) is its neurotoxic effect on insects, preliminary computational studies have begun to explore other potential bioactivities. federalregister.govsmolecule.com The vast majority of research focuses on its toxicological properties in mammals, which include neurotoxic symptoms at high doses and skin irritation. europa.eubeyondpesticides.org The U.S. Environmental Protection Agency (EPA) has classified tau-fluvalinate (B143150) as "not likely to be a human carcinogen" based on rodent studies. federalregister.govorst.edu
A notable exception to the focus on toxicity is a preliminary in-silico study that investigated the anticancer potential of various pyrethroids, including Fluvalinate. semanticscholar.org This research utilized molecular docking simulations to predict the binding affinity of these compounds to specific cancer-related protein receptors. The study suggested that Fluvalinate showed potential as a "hopeful hit" against a cervix cancer-associated receptor (PDB: 3F81), indicating a possible, though entirely theoretical, anticancer activity. semanticscholar.org It is critical to emphasize that these are computational predictions and have not been validated by in-vitro or in-vivo experimental studies. semanticscholar.org
Further research into other biological activities is sparse. Some studies have investigated the potential for phytochemicals like rutin (B1680289) and p-coumaric acid to offer neuroprotection in bees exposed to tau-fluvalinate, which, while not a direct therapeutic application for the compound itself, opens avenues for studying pathways affected by its neurotoxicity. biologists.complos.org
| Compound | Target Cancer Receptor | Docking Score (Glide Score) | Finding | Source |
|---|---|---|---|---|
| Fluvalinate | Cervix (PDB ID: 3F81) | -4.54 | Identified as a "hopeful hit" in a preliminary computational screening. | semanticscholar.org |
Strategies for Overcoming Limitations in Drug Development
The transition of a molecule like Fluvalinate from a pesticide to a therapeutic agent is fraught with significant limitations that would require extensive strategic overcoming.
Toxicity and Lack of Selectivity: The primary hurdle is Fluvalinate's inherent neurotoxicity. nih.gov Pyrethroids function by modulating sodium channels, which are crucial for nerve function in both insects and mammals. wikipedia.org While there are differences that allow for some selective toxicity, these are not absolute, and at sufficient doses, pyrethroids are toxic to mammals. europa.eunih.gov A key strategy would be the chemical modification of the Fluvalinate structure to dramatically increase its selectivity for specific human sodium channel isoforms implicated in disease, while eliminating its effect on other channels, particularly those in the central and peripheral nervous systems that cause toxic effects. nih.gov
Adverse Health Effects: Chronic exposure to pyrethroids has been linked in some studies to potential long-term health risks, including neurodevelopmental issues and cardiovascular mortality, making the safety profile of the parent compound unsuitable for therapeutic use. medicalnewstoday.com Overcoming this would necessitate the development of derivatives with a vastly improved safety profile, confirmed through rigorous toxicological testing.
Reputation and Regulatory Hurdles: As a registered pesticide, Fluvalinate faces significant regulatory and public perception challenges. epa.gov Any potential therapeutic derivative would need to be clearly distinguished from the pesticide and undergo a complete and independent drug development and approval process.
Future Directions in C26H22ClF3N2O3-related Research
Future research related to the Fluvalinate scaffold would need to move away from its identity as a pesticide and focus on fundamental medicinal chemistry and pharmacology.
Derivative Synthesis and Screening: Building on the speculative anticancer findings, a primary future direction would be the synthesis of a library of Fluvalinate derivatives. semanticscholar.org The goal would be to systematically alter parts of the molecule—such as the phenoxybenzyl group or the valine linker—to enhance affinity for a specific therapeutic target (e.g., a cancer protein or a specific sodium channel isoform) while designing out the features responsible for broad neurotoxicity.
Target Deconvolution: If a derivative shows interesting biological activity in a cell-based assay, a crucial next step would be target deconvolution to understand its precise mechanism of action. It cannot be assumed that the mechanism would be the same as the parent compound's effect on insect sodium channels.
Advanced Preclinical Testing: Any derivative showing promise would require comprehensive preclinical evaluation, including studies on its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, far beyond the scope of pesticide toxicology. inchem.org For example, understanding how the compound is metabolized by human liver enzymes is critical, as this is a key detoxification pathway for pyrethroids in mammals. wikipedia.org
Emerging Research Areas and Unmet Needs
The broader field of sodium channel modulation, where Fluvalinate has its mechanistic roots, is a major area of emerging research with significant unmet needs.
Isoform-Selective Sodium Channel Modulators: There are nine different human voltage-gated sodium channel isoforms (NaV1.1–NaV1.9), each with distinct tissue distribution and physiological roles. nih.gov The lack of isoform selectivity in existing drugs leads to significant side effects. nih.govfrontiersin.org There is a pressing unmet need for new drugs that can selectively target specific isoforms involved in conditions like chronic pain (e.g., NaV1.7, NaV1.8, NaV1.9), epilepsy (e.g., NaV1.1, NaV1.2, NaV1.6), and cardiac arrhythmias (NaV1.5). frontiersin.orgnih.gov
Targeting Allosteric Sites: An emerging strategy in drug development is to target allosteric sites on ion channels rather than the primary pore. nih.gov These sites can offer greater structural diversity between isoforms, potentially allowing for the development of highly selective modulators. Future research could explore if the Fluvalinate chemical backbone could be adapted to interact with such a site on a human sodium channel isoform.
Repurposing Chemical Scaffolds: While Fluvalinate itself is not a therapeutic candidate, its chemical structure represents a complex scaffold that has been optimized for biological activity. The unmet need lies in developing innovative computational and screening methods to identify if such existing, non-therapeutic scaffolds can be radically modified to serve as a starting point for developing new classes of drugs for entirely different purposes.
Q & A
Q. What are the key physicochemical properties of fluvalinate, and how do they influence experimental design?
Fluvalinate (CAS 102851-06-9) is a pyrethroid insecticide with a molecular weight of 502.91 g/mol and a density of 1.290–1.2925 g/cm³ . Key properties include low water solubility (0.001 mg/L at 20°C), a high melting point (>450°C), and sensitivity to light . These properties necessitate the use of organic solvents (e.g., pyridine, ethanol) for dissolution in laboratory settings and light-protected storage conditions. When designing experiments, researchers must account for its stability under varying pH and temperature conditions, as these factors can degrade the compound and skew results .
Q. How can fluvalinate be synthesized, and what are common impurities encountered during its preparation?
Fluvalinate is synthesized via esterification of (RS)-α-cyano-3-phenoxybenzyl alcohol with N-(2-chloro-4-trifluoromethylphenyl)-D-valine . Key steps involve controlling reaction temperatures (typically 60–80°C) and using catalysts like sulfuric acid. Common impurities include unreacted intermediates and stereoisomers due to incomplete separation during purification. Researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) to monitor purity and quantify impurities .
Q. What analytical methods are recommended for quantifying fluvalinate in environmental or biological samples?
Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) is widely used for fluvalinate analysis. For example, the FDA’s Pesticide Analytical Manual specifies GC-ECD with an OV-101 column (retention time RRT = 51) and detection limits of 0.01 ppm . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for complex matrices (e.g., honey, soil) due to its higher specificity. Method validation should include recovery studies (spiked samples) and calibration curves spanning 0.1–100 µg/L .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for fluvalinate?
Discrepancies in toxicity data (e.g., LD50 for bees ranging from 2,000 ng to higher values) often arise from differences in experimental conditions (e.g., exposure routes, solvent carriers) . To address this:
Q. What strategies optimize the detection of fluvalinate degradation products in environmental samples?
Degradation products (e.g., 3-phenoxybenzoic acid) require targeted extraction and identification. A validated approach includes:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (80:20 v/v) .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for fragment ions (e.g., m/z 502 → 199 for fluvalinate).
- Degradation Studies : Use of UV light or microbial consortia to simulate environmental breakdown, followed by kinetic modeling to predict half-lives .
Q. How can computational modeling enhance the understanding of fluvalinate’s mechanism of action?
Molecular docking studies using software like AutoDock Vina can predict fluvalinate’s binding affinity to sodium channels in pests . Key steps:
- Obtain the 3D structure of the target protein (e.g., PDB ID 6N4R).
- Parameterize fluvalinate’s structure using Gaussian09 for charge distribution.
- Validate predictions with in vitro electrophysiology assays (e.g., patch-clamp recordings) .
Methodological Guidance
Q. How should researchers design experiments to assess fluvalinate’s enantiomer-specific activity?
Fluvalinate exists as (R)- and (S)-enantiomers with differing bioactivities. To study this:
- Chiral Separation : Use HPLC with a Chiralpak AD-H column and hexane:isopropanol (90:10) mobile phase .
- Bioassays : Compare LC50 values for each enantiomer against target organisms (e.g., Varroa destructor mites).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significant differences in activity .
Q. What are best practices for handling fluvalinate in laboratory settings to ensure safety and data accuracy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
